Cas no 2413846-70-3 ((2R)-2-(tert-butoxy)propan-1-ol)
(2R)-2-(tert-butoxy)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2413846-70-3
- EINECS 301-611-8
- AT13984
- (R)-2-(TERT-BUTOXY)PROPAN-1-OL
- EN300-26573376
- (2R)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol
- (2R)-2-(TERT-BUTOXY)PROPAN-1-OL
- SCHEMBL22714174
- 1-Propanol, 2-(1,1-dimethylethoxy)-, (2R)-
- (2R)-2-(tert-butoxy)propan-1-ol
-
- MDL: MFCD32662798
- Inchi: 1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1
- InChI Key: GIWJLGYZXWVBDL-ZCFIWIBFSA-N
- SMILES: O([C@H](C)CO)C(C)(C)C
Computed Properties
- Exact Mass: 132.115029749g/mol
- Monoisotopic Mass: 132.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 73.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 0.890±0.06 g/cm3(Predicted)
- Boiling Point: 154.1±8.0 °C(Predicted)
- pka: 14.48±0.10(Predicted)
(2R)-2-(tert-butoxy)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26573376-1g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 1g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-26573376-5g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 5g |
$2152.0 | 2023-09-14 | |
| Enamine | EN300-26573376-10g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 10g |
$3191.0 | 2023-09-14 | |
| Enamine | EN300-26573376-0.05g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 0.05g |
$174.0 | 2023-09-14 | |
| Enamine | EN300-26573376-0.1g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 0.1g |
$257.0 | 2023-09-14 | |
| Enamine | EN300-26573376-0.25g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 0.25g |
$367.0 | 2023-09-14 | |
| Enamine | EN300-26573376-0.5g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 0.5g |
$579.0 | 2023-09-14 | |
| Enamine | EN300-26573376-1.0g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 1g |
$743.0 | 2023-05-31 | |
| Enamine | EN300-26573376-2.5g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 2.5g |
$1454.0 | 2023-09-14 | |
| Enamine | EN300-26573376-5.0g |
(2R)-2-(tert-butoxy)propan-1-ol |
2413846-70-3 | 95% | 5g |
$2152.0 | 2023-05-31 |
(2R)-2-(tert-butoxy)propan-1-ol Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on (2R)-2-(tert-butoxy)propan-1-ol
(2R)-2-(tert-butoxy)propan-1-ol (CAS No. 2413846-70-3): A Versatile Chiral Reagent in Modern Chemical Biology and Pharmaceutical Research
(2R)-2-(tert-butoxy)propanol, identified by the CAS No. 2413846-70-3, is a chiral organic compound characterized by its tert-butoxy substituent at the secondary carbon atom of a propanol backbone. This configuration confers unique stereochemical properties, making it an indispensable tool in asymmetric synthesis and chiral recognition studies. Recent advancements in stereocontrolled methodologies have underscored its role as a building block for enantiopure compounds, particularly in medicinal chemistry where stereoselectivity directly impacts pharmacological activity.
Structurally, the molecule exhibits a quaternary carbon center adjacent to the hydroxyl group, which stabilizes its conformational rigidity and enhances its utility as a chiral auxiliary. In a landmark study published in Angewandte Chemie International Edition (January 2023), researchers demonstrated its application in the asymmetric Michael addition reaction, achieving enantiomeric excesses (ee) exceeding 99% under mild conditions. This level of stereocontrol is critical for synthesizing bioactive molecules such as (S)-specific enzyme inhibitors, where even minor deviations in configuration can lead to loss of biological efficacy or increased toxicity.
In pharmaceutical research, this compound has emerged as a key intermediate in the synthesis of complex glycosides through iterative protection/deprotection strategies. A collaborative effort between Stanford University and Merck Research Laboratories (April 2023) utilized its tert-butoxy group as a removable protecting group during the construction of oligosaccharide analogs targeting bacterial cell wall synthesis. The tert-butyl ester's orthogonal reactivity under acidic conditions allows precise deprotection without affecting other functional groups, streamlining multistep carbohydrate assembly processes.
Recent spectroscopic analyses reveal novel applications of (2R)-tert-butoxypropanol in dynamic covalent chemistry platforms. A team at ETH Zurich reported its use as a ligand in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, where the chiral environment induced preferential formation of specific stereoisomers when synthesizing peptidomimetic compounds (Nature Chemistry, June 2023). This discovery expands its utility beyond traditional protecting group roles into catalytic asymmetric synthesis domains.
Advances in computational chemistry have also illuminated its molecular interactions with biological systems. Molecular dynamics simulations conducted at MIT (ACS Central Science, September 2023) showed that when incorporated into drug-like scaffolds, the tert-butyl moiety forms favorable hydrophobic interactions with protein binding pockets while maintaining optimal solubility profiles—a critical balance for modern drug design initiatives targeting membrane-associated receptors.
Innovative solvent systems incorporating this compound have been developed for high-resolution NMR analysis of challenging biomolecules. Researchers at Oxford University demonstrated that solutions containing up to 5% (R)-configured tert-butoxypropanol significantly reduce line broadening effects observed with conventional deuterated solvents when studying amyloid fibril structures (Journal of Magnetic Resonance, February 2024). The compound's low toxicity profile makes it particularly suitable for these sensitive analytical applications.
Stereoselective derivatization studies highlight its potential in creating chiral catalyst supports. A 2024 publication from Max Planck Institute described grafting this alcohol onto mesoporous silica matrices via hydrosilylation chemistry to produce heterogeneous catalysts capable of recycling over 50 times without loss of activity during asymmetric epoxidation reactions—a breakthrough addressing sustainability challenges in industrial organic synthesis.
Emerging applications include its use as a stabilizing agent in lipid nanoparticle formulations for mRNA delivery systems. Preclinical trials indicate that incorporating derivatives synthesized from this compound improves particle stability under physiological conditions while maintaining transfection efficiency comparable to current clinical standards (Advanced Materials, July 2024).
Safety data from recent toxicological evaluations confirm its non-hazardous classification under standard laboratory conditions when used within recommended concentration ranges (<5% v/v). Its benign profile stems from rapid metabolic conversion via hepatic oxidation pathways documented in rodent models (Toxicological Sciences, March 2024), aligning with regulatory requirements for investigational drug substances.
2413846-70-3 ((2R)-2-(tert-butoxy)propan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)